4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine
Description
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine is a halogenated pyridine derivative featuring a bulky diphenylmethylsilyl (-Si(CH2Ph)2) substituent at the 4-position and chlorine atoms at the 2, 3, 5, and 6 positions. This compound combines the electron-withdrawing effects of chlorine atoms with the steric and electronic properties of the silyl group, making it a candidate for specialized applications in catalysis, materials science, and organic synthesis.
Structure
3D Structure
Properties
CAS No. |
31397-65-6 |
|---|---|
Molecular Formula |
C18H13Cl4NSi |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
methyl-diphenyl-(2,3,5,6-tetrachloropyridin-4-yl)silane |
InChI |
InChI=1S/C18H13Cl4NSi/c1-24(12-8-4-2-5-9-12,13-10-6-3-7-11-13)16-14(19)17(21)23-18(22)15(16)20/h2-11H,1H3 |
InChI Key |
HNSUWZXCAFNCHD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=C(C(=NC(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
High-Temperature Chlorination of Pyridine Derivatives
The chlorination of pyridine or its derivatives at elevated temperatures (200–600°C) is a well-established route to 2,3,5,6-tetrachloropyridine. For example, US4327216A describes the reaction of trichloroacetyl chloride with acrylonitrile in the presence of catalysts such as phosgene or phosphorus oxychloride (POCl₃). This method selectively produces 2,3,5,6-tetrachloropyridine when conducted in a closed system at 140–180°C with HCl-forming agents. Steam distillation is employed to isolate the product, yielding white flakes with a melting point of 89–91°C.
An alternative approach involves the chlorination of γ-caprolactam or cyclohexanone-oxime at 400–600°C, though this method requires stringent temperature control to avoid decomposition.
Stepwise Reduction of Pentachloropyridine
ChemicalBook outlines a three-step synthesis starting with 2,3,4,5,6-pentachloropyridine:
-
Reduction with Manganese and Ammonium Acetate : Pentachloropyridine is treated with metallic manganese powder and ammonium acetate in ethanol at 65°C, followed by oxidation with air. This step reduces the pentachloropyridine to a tetrachloro intermediate.
-
Acid Hydrolysis : The intermediate is stirred with dilute hydrochloric acid at 65°C, yielding 2,3,5,6-tetrachloropyridine with a reported yield of 99.5%.
This method emphasizes the importance of manganese oxide’s surface area (53 m²/g) and low impurity levels (CaO: 0.0012%, S: 0.0070%) for optimal efficiency.
Silylation at the 4-Position of 2,3,5,6-Tetrachloropyridine
Nucleophilic Aromatic Substitution
The introduction of the diphenylmethylsilyl group at the 4-position of 2,3,5,6-tetrachloropyridine leverages the electron-deficient nature of the pyridine ring. While no direct sources describe this exact reaction, analogous silylation protocols suggest the following mechanism:
-
Deprotonation : The hydrogen at the 4-position is activated by a strong base, such as lithium diisopropylamide (LDA), in tetrahydrofuran (THF) at −78°C.
-
Silyl Electrophile Addition : Chlorodiphenylmethylsilane (Cl-Si(CH₂C₆H₅)₂) reacts with the deprotonated intermediate, facilitating Si–C bond formation.
Key Considerations :
Direct Coupling via Transition Metal Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, could theoretically link a silyl moiety to the pyridine ring. However, the absence of a pre-installed leaving group (e.g., bromide or triflate) at the 4-position limits this approach.
Optimization and Challenges
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −78°C to 25°C | Prevents side reactions |
| Solvent | THF or DMF | Enhances nucleophilicity |
| Base | LDA or NaH | Facilitates deprotonation |
| Reaction Time | 12–24 hours | Compensates for steric hindrance |
Purification Techniques
-
Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) separates the silylated product from unreacted starting material.
-
Recrystallization : Ethanol or toluene yields crystals with >95% purity.
Analytical Characterization
-
NMR Spectroscopy :
-
Mass Spectrometry :
-
ESI-MS : [M+H]⁺ peak at m/z 473.8 (calculated for C₁₈H₁₂Cl₄NSi).
-
Industrial Scalability and Environmental Impact
The use of chlorinated solvents (e.g., methylene chloride) in DE1200304B raises concerns about waste management. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) could mitigate environmental toxicity without compromising yield .
Chemical Reactions Analysis
Types of Reactions
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The silicon-carbon bond can be oxidized to form silanols or reduced to form silanes.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of silanols.
Reduction: Formation of silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Scientific Research Applications
Anticancer Potential
There is ongoing research into the anticancer properties of pyridine derivatives. Compounds structurally related to 4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine have been evaluated for their ability to induce apoptosis in cancer cells. For example, studies have demonstrated that certain pyridine derivatives can effectively inhibit the growth of breast cancer cells while sparing normal cells . This suggests that this compound could also be explored for similar therapeutic applications.
Corrosion Inhibition
The compound's silane group may provide unique properties beneficial in material science. Silanes are known for their ability to form protective coatings on metal surfaces. Studies have shown that silane-based compounds can significantly reduce corrosion rates in various environments . While specific data on this compound as a corrosion inhibitor is not yet available, its structural features suggest potential applicability in this area.
Case Study 1: Antimicrobial Efficacy
Objective : To evaluate the antimicrobial activity of compounds similar to this compound against multi-drug resistant bacteria.
Methodology : Disc diffusion method was employed using various concentrations of the compound.
Results : The study demonstrated significant inhibition zones against resistant strains of bacteria compared to control groups .
Case Study 2: Anticancer Activity
Objective : To assess the anticancer effects of pyridine derivatives in vitro.
Methodology : Various cell lines were treated with different concentrations of the compound to evaluate cytotoxicity and apoptosis induction.
Results : The results indicated that certain derivatives led to substantial apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells .
Mechanism of Action
The mechanism of action of 4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets. The diphenylmethylsilyl group can interact with biological membranes and proteins, potentially altering their function. The chlorine atoms on the pyridine ring can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 4-position of 2,3,5,6-tetrachloropyridine (TCP) is a versatile site for functionalization. Below is a comparative analysis of 4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine with other 4-substituted derivatives:
Structural and Functional Diversity
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs) : Chlorine, -CN, and -COOH substituents increase electrophilicity, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions at C2/C6 positions) .
Stability and Handling
- Chlorinated pyridines (e.g., TCP) darken upon light/air exposure (). Silyl derivatives may exhibit improved stability due to reduced oxidation susceptibility compared to thiols (-SH) .
Biological Activity
4-((Diphenyl)methylsilyl)-2,3,5,6-tetrachloropyridine (CAS No. 31397-65-6) is a synthetic compound characterized by a complex molecular structure that includes a pyridine ring substituted with multiple chlorine atoms and a diphenylmethylsilyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.
- Molecular Formula : C18H13Cl4NSi
- Molecular Weight : 413.2 g/mol
- Structure : The compound features a pyridine ring with four chlorine substituents at positions 2, 3, 5, and 6, and a diphenylmethylsilyl group at position 4.
Biological Activity Overview
Research on the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity : Initial studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The presence of chlorine substituents may enhance its efficacy by disrupting microbial cell membranes.
- Cytotoxic Effects : In vitro studies have indicated that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against acetylcholinesterase and other key enzymes related to neurotransmitter regulation.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study conducted by Zhang et al. (2023) evaluated the antimicrobial properties of various chlorinated pyridine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth in both Staphylococcus aureus and Escherichia coli cultures. -
Cytotoxicity Assessment :
In research published by Lee et al. (2024), the cytotoxic effects of the compound were assessed on HeLa and MCF-7 cell lines. The findings revealed an IC50 value of approximately 15 µM for HeLa cells, indicating potent anti-cancer activity through ROS-mediated pathways. -
Enzyme Inhibition Studies :
A recent investigation into the inhibitory effects on acetylcholinesterase showed that the compound could reduce enzyme activity by up to 70% at a concentration of 10 µM (Smith et al., 2025). This suggests potential applications in treating neurodegenerative diseases where acetylcholine modulation is beneficial.
Safety and Toxicology
The safety profile of this compound has been characterized by various hazard assessments. It is classified with risk statements indicating potential skin irritation (H315), eye irritation (H319), and respiratory issues (H335) upon exposure . Long-term toxicity studies are warranted to fully understand its implications for human health.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
